Seven-Membered Azepane Ring vs. Six-Membered Piperidine: Quantified σ1 Receptor Affinity Enhancement
Ring expansion from a six-membered piperidine to a seven-membered azepane in spirocyclic σ1 receptor ligands produces a quantifiable increase in receptor binding affinity. In a direct head-to-head comparison of spirocyclic tetrahydropyran-based ligands, the azepane-containing analog demonstrated a Ki of 0.42 nM compared to the piperidine analog's Ki of 1.2 nM [1]. This represents an approximately 2.9-fold improvement in binding affinity attributable to the azepane ring geometry.
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.42 nM (azepane-containing spirocyclic ligand 23a) |
| Comparator Or Baseline | Ki = 1.2 nM (piperidine-containing spirocyclic ligand 5a) |
| Quantified Difference | 2.9-fold lower Ki (higher affinity) for the azepane analog |
| Conditions | σ1 receptor radioligand binding assay using spirocyclic tetrahydropyran-based ligands |
Why This Matters
For medicinal chemistry programs targeting σ1 receptors, the azepane scaffold provides nearly three-fold higher target engagement at equivalent concentrations, reducing the required dose and potentially improving therapeutic index.
- [1] Winge T, Schepmann D, Schmidt J, Wünsch B. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 2025, 281, 117002. View Source
